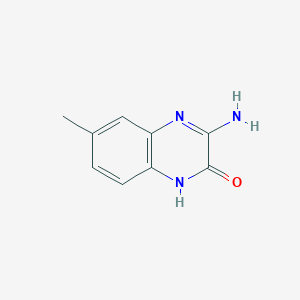

3-Amino-6-methylquinoxalin-2(1H)-one

Description

Properties

IUPAC Name |

3-amino-6-methyl-1H-quinoxalin-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c1-5-2-3-6-7(4-5)11-8(10)9(13)12-6/h2-4H,1H3,(H2,10,11)(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXIYBPANFUOJJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)NC(=O)C(=N2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50509513 | |

| Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83566-26-1 | |

| Record name | 3-Amino-6-methylquinoxalin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50509513 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3 Amino 6 Methylquinoxalin 2 1h One and Its Precursors

Classical and Conventional Synthetic Routes

Traditional methods for synthesizing the quinoxalinone scaffold often rely on well-established condensation and functionalization reactions, which may involve harsh conditions like high temperatures or the use of strong acids. rsc.org

The cornerstone of quinoxalin-2(1H)-one synthesis is the cyclocondensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. thieme-connect.denih.gov This fundamental reaction provides direct access to the core structure, which can then be further modified.

The most common and direct route to the quinoxalinone skeleton involves the reaction of an appropriately substituted o-phenylenediamine with an α-keto acid or its ester. sapub.org For the synthesis of 6-methylquinoxalin-2(1H)-one derivatives, the starting material is 4-methyl-1,2-phenylenediamine. The reaction partner is chosen based on the desired substituent at the C3 position. For instance, condensation with glyoxylic acid derivatives can install a carboxyl group, while other α-keto esters can introduce various alkyl or aryl groups. sapub.orgorganic-chemistry.org One-pot syntheses have been developed using various catalysts like copper sulfate, iodine, or zirconium dioxide to improve efficiency. sapub.org

A general scheme for this condensation is as follows:

Reactants: 4-methyl-1,2-phenylenediamine and an α-keto ester (e.g., ethyl 2-oxo-propanoate).

Conditions: Typically performed in a solvent like ethanol (B145695) or acetic acid, sometimes with heating. sapub.org

Product: The corresponding 3-substituted-6-methylquinoxalin-2(1H)-one.

Pyruvic acid and its derivatives are common dicarbonyl synthons for introducing a methyl group at the C3 position of the quinoxalinone ring. The reaction of o-phenylenediamine with sodium pyruvate (B1213749) in acetic acid is a known method for preparing 3-methylquinoxalin-2(1H)-one. researchgate.net Following this logic, reacting 4-methyl-1,2-phenylenediamine with a pyruvic acid derivative would yield 3,6-dimethylquinoxalin-2(1H)-one.

While this specific reaction leads to a 3-methyl substituted product, the underlying principle is crucial for building the precursor scaffold. To obtain the target 3-amino compound directly from condensation, a different reagent is required, such as ethyl 2-amino-2-oxoacetate, which can provide the necessary amino functionality at the C3 position upon cyclization with 4-methyl-1,2-phenylenediamine.

| Reactant 1 | Reactant 2 | Product | Reference |

| o-phenylenediamine | Sodium Pyruvate | 3-methylquinoxalin-2(1H)-one | researchgate.net |

| N-methyl-o-phenylenediamines | α-ketoesters | 3-substituted-1-methylquinoxalin-2(1H)-ones | nih.gov |

| o-phenylenediamine | Ethyl-2-oxo-propanoate | 3-methylquinoxalin-2(1H)-one | sapub.org |

The nitrogen atom at the N-1 position of the quinoxalin-2(1H)-one ring can be readily alkylated to produce N-substituted derivatives. This is typically achieved by treating the parent quinoxalinone with an alkyl halide in the presence of a base. sapub.org For example, 3-ethylquinoxalin-2(1H)-one can be alkylated with ethyl bromide using potassium hydroxide (B78521) in dioxane to yield 1,3-diethylquinoxalin-2(1H)-one. sapub.org This strategy is applicable to the 3-amino-6-methylquinoxalin-2(1H)-one scaffold to introduce a variety of substituents on the ring nitrogen, which can be crucial for modulating the molecule's properties. nih.gov

| Substrate | Reagent | Base | Product | Reference |

| 3-ethylquinoxalin-2(1H)-one | Ethyl bromide | KOH | 1,3-diethylquinoxalin-2(1H)-one | sapub.org |

| 3-Benzoyl-1H-quinoxalin-2-one | 1,3-bis(dibromomethyl)benzene | KOH | 1,3-bis(3-benzoyl-2-oxoquinoxalin-1-ylmethyl)benzene | sapub.org |

| 1-methylquinoxalin-2(1H)-one | Propargyl group | - | 1-propargyl-substituted quinoxalin-2(1H)-one | acs.org |

Direct functionalization of the pre-formed quinoxalin-2(1H)-one core, particularly at the C3 position, is an efficient and widely explored strategy. researchgate.netmdpi.com This avoids the need to synthesize complex dicarbonyl precursors. Methods include arylation, alkylation, and amination via C-H bond activation. rsc.org

For the synthesis of 3-Amino-6-methylquinoxalin-2(1H)-one, direct amination is the most relevant approach. This can be achieved through a visible-light-induced C-H/N-H cross-dehydrogenative coupling reaction. In a typical procedure, a 6-methylquinoxalin-2(1H)-one derivative is reacted with an amine in the presence of a photocatalyst like Eosin (B541160) Y. acs.org This method allows for the direct formation of the C-N bond at the C3 position.

| Substrate | Reagent | Conditions | Product | Reference |

| 1-methylquinoxalin-2(1H)-one | n-propylamine | Purple LEDs (390 nm), DMF, Air | 3-(propylamino)-1-methylquinoxalin-2(1H)-one | acs.org |

| Quinoxalin-2(1H)-ones | Aliphatic amines | Visible light, Eosin Y | 3-aminoquinoxalin-2(1H)-ones | acs.org |

| Quinoxalin-2(1H)-ones | Isocyanide | Acid-promoted, Water | 3-carbamoylquinoxalin-2(1H)-one | researchgate.net |

Cyclocondensation Reactions

Advanced and Green Synthetic Approaches

In recent years, there has been a significant shift towards developing more sustainable and efficient synthetic methods. These "green" approaches aim to reduce waste, avoid harsh reagents, and improve atom economy. nih.gov

Visible-light photoredox catalysis has emerged as a powerful tool for the C-H functionalization of quinoxalin-2(1H)-ones. nih.gov These reactions often proceed under mild conditions at room temperature and can utilize environmentally benign oxidants like air or molecular oxygen. acs.orgrsc.org For instance, the direct amination of quinoxalin-2(1H)-ones can be performed using purple LEDs and air as the sole oxidant, completely avoiding external photocatalysts or chemical oxidants. acs.org

Other advanced methods include:

Multicomponent Reactions (MCRs): These reactions combine three or more starting materials in a single pot to form the product, which enhances efficiency and reduces waste. researchgate.netnih.gov

Heterogeneous Catalysis: Using recyclable catalysts, such as metal-organic frameworks (MOFs) or graphitic carbon nitride (g-C3N4), simplifies product purification and allows for catalyst reuse, aligning with green chemistry principles. mdpi.comnih.gov

Reactions in Green Solvents: Performing syntheses in water instead of volatile organic solvents significantly reduces the environmental impact. organic-chemistry.orgresearchgate.net For example, the direct carbamoylation of quinoxalin-2(1H)-ones has been successfully achieved in water. researchgate.net

Continuous-Flow Synthesis: Utilizing microreactor technology can dramatically shorten reaction times (from hours to minutes) and improve yields and safety for reactions like C3-alkylation. nih.gov

| Synthetic Approach | Key Features | Example Application | Reference |

| Photocatalysis | Mild conditions, visible light, green oxidants (air) | C3-amination of quinoxalin-2(1H)-one | acs.org |

| Multicomponent Reactions | High atom economy, one-pot synthesis | C3-functionalization of quinoxalin-2(1H)-one | nih.gov |

| Heterogeneous Catalysis | Recyclable catalyst, simplified purification | C3-hydroxylation using g-C3N4 | nih.gov |

| Continuous-Flow | Drastically reduced reaction times, high yield | C3-alkylation of quinoxalin-2(1H)-one | nih.gov |

| Green Solvents | Use of water instead of organic solvents | C3-carbamoylation in water | researchgate.net |

Synthesis of Key Intermediates

The properties and availability of the starting materials are fundamental to any synthetic campaign. The preparation of the core quinoxalinone structure is the first critical step.

The most widely reported and classical method for synthesizing the precursor, 3-methylquinoxalin-2(1H)-one, is the condensation reaction between an o-phenylenediamine and sodium pyruvate. nih.govtandfonline.com Specifically, 4-methyl-1,2-phenylenediamine is treated with sodium pyruvate, typically in a solvent such as glacial acetic acid, to yield the desired product upon cyclization. tandfonline.comresearchgate.net

An alternative modern approach involves the direct C-H functionalization of a pre-formed quinoxalin-2(1H)-one ring. researchgate.net A patented method describes the direct methylation at the C3 position of a quinoxalin-2(1H)-one compound using tert-butyl hydroperoxide (TBHP) as the methyl source. google.com This reaction is conducted in an organic solvent with iodine as an oxidant and sodium sulfite (B76179) as an additive. google.com This C-H activation strategy simplifies the synthetic sequence by avoiding the need for specifically substituted diamine precursors.

Table 3: Reaction Parameters for Direct C-H Methylation of Quinoxalin-2(1H)-one

| Parameter | Specification | Source |

| Methyl Source | tert-Butyl hydroperoxide (TBHP) | google.com |

| Oxidant | Iodine (I₂) | google.com |

| Additive | Sodium Sulfite (Na₂SO₃) | google.com |

| Molar Ratio (Substrate:TBHP) | 1:1 to 1:6 | google.com |

| **Molar Ratio (Substrate:I₂) ** | 1:1 to 1:3 | google.com |

| Temperature | 50-100 °C | google.com |

| Reaction Time | 3-24 hours | google.com |

Optimization of Reaction Conditions and Yields

Optimizing reaction parameters is crucial for maximizing the yield and purity of 3-Amino-6-methylquinoxalin-2(1H)-one and its intermediates. The conditions vary significantly depending on the specific synthetic step being performed.

For the construction of the 6-methylquinoxalin-2(1H)-one ring , the condensation of 4-methyl-1,2-phenylenediamine and an α-keto acid or ester is a key step. Classic procedures involve heating the reactants in a solvent like n-butanol, which typically affords good yields of around 80%. nih.gov More contemporary methods aim for milder conditions. For example, cyclization of N-protected o-phenylenediamines with carbonyl compounds can be achieved at room temperature in a solvent like acetonitrile (B52724) (MeCN) using trifluoroacetic acid (CF₃COOH) as a catalyst, demonstrating excellent substrate adaptability. rsc.org

In the subsequent amination at the C3 position , optimization has focused on developing greener and more efficient protocols. For the photoinduced dehydrogenative amination, a screening of conditions identified N,N-dimethylformamide (DMF) as the optimal solvent. The reaction proceeds efficiently under an air atmosphere using 390 nm LEDs at room temperature, with reaction times around 12 hours leading to high isolated yields. nih.gov The absence of metal catalysts and strong oxidants simplifies purification and reduces chemical waste. nih.gov

For direct C-H methylation reactions, conditions are tuned to promote radical generation and subsequent coupling. In the peroxide-mediated methylation of quinoxalin-2(1H)-ones, a systematic study of parameters such as the type of peroxide, solvent, and temperature is necessary to achieve moderate to good yields and control regioselectivity. rsc.org

The table below provides examples of optimized conditions for key transformations.

Table 2: Examples of Optimized Reaction Conditions and Yields

| Transformation | Substrates | Reagents/Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Ring Formation | o-Phenylenediamine, Ethyl pyruvate | None | n-Butanol | Heat, 1 hr | 80 | nih.gov |

| Ring Formation | N-protected o-phenylenediamine, α-ketoester | CF₃COOH | MeCN | Room Temp. | Good (Varies) | rsc.org |

| C3-Amination | 1-Methylquinoxalin-2(1H)-one, Amine | None | DMF | 390 nm LED, Air, 12h, RT | up to 95 | nih.gov |

| C3-Methylation | Quinoxalin-2(1H)-one | Peroxide | Varies | Varies | Moderate to Good | rsc.org |

Chemical Reactivity and Derivatization of 3 Amino 6 Methylquinoxalin 2 1h One

Electrophilic Substitution Reactions on the Quinoxaline (B1680401) Ring

Electrophilic aromatic substitution is a fundamental class of reactions for modifying aromatic rings. masterorganicchemistry.com In the case of 3-Amino-6-methylquinoxalin-2(1H)-one, the reaction site is the benzene (B151609) portion of the molecule. The outcome of such substitutions is directed by the activating and directing effects of the substituents already present on the ring. The bicyclic system, particularly the electron-donating nature of the amino and methyl groups, and the amide functionality within the ring, dictates the regioselectivity of incoming electrophiles.

The introduction of halogen atoms onto the quinoxaline ring can provide valuable handles for further functionalization, such as cross-coupling reactions. While specific studies detailing the C7-bromination or chlorination of 3-Amino-6-methylquinoxalin-2(1H)-one are not extensively documented, the principles of electrophilic aromatic substitution suggest that the positions ortho and para to the activating groups are potential sites for halogenation. The methyl group at C6 and the annulated ring system influence the electron density at the C5, C7, and C8 positions. The C7 position is a plausible site for halogenation, influenced by the directing effect of the C6-methyl group.

Table 1: Potential Halogenation Reactions and Conditions

| Reaction | Reagent | Catalyst | Expected Product |

| Bromination | Br₂ | FeBr₃ | 7-Bromo-3-amino-6-methylquinoxalin-2(1H)-one |

| Chlorination | Cl₂ | FeCl₃ | 7-Chloro-3-amino-6-methylquinoxalin-2(1H)-one |

| Bromination | NBS | Acid catalyst | 7-Bromo-3-amino-6-methylquinoxalin-2(1H)-one |

This table represents predicted outcomes based on general principles of electrophilic aromatic substitution, as specific experimental data for this substrate was not found in the search results.

Nitration is a classic electrophilic aromatic substitution that introduces a nitro (NO₂) group onto an aromatic ring, typically using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com Research on the nitration of 3-aminoquinoxalin-2(1H)-one derivatives has revealed unexpected regioselectivity. Studies have shown that nitration of 6,7-disubstituted-3-aminoquinoxalin-2(1H)-ones occurs regioselectively at the C8 position. rsc.org This orientation is reportedly not disturbed by the electronic or steric effects of substituents on the aromatic ring or the amino group. rsc.org The reaction is believed to proceed through an attack of the nitronium cation (NO₂⁺) on a monoprotonated form of the quinoxalinone substrate. rsc.org When the C8 position is already occupied, the 5-nitro derivative may form as a minor product. rsc.org

Sulfonation of the quinoxalin-2(1H)-one core has also been achieved. For instance, a method utilizing graphite carbon nitride (g-C₃N₄) as a heterogeneous photocatalyst has been reported for the sulfonation of quinolin-2(1H)-ones, indicating a potential pathway for the sulfonation of related quinoxalinone structures. nih.gov

Table 2: Observed and Potential Electrophilic Substitution Reactions

| Reaction | Substrate Class | Reagents | Position of Substitution | Reference |

| Nitration | 3-Aminoquinoxalin-2(1H)-ones | HNO₃ / H₂SO₄ | C8 (major) | rsc.org |

| Sulfonation | Quinoxalin-2(1H)-ones | Arylsulfonyl Chlorides | C3 | nih.gov |

Nucleophilic Substitution Reactions

Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying aromatic systems, but it typically requires two main features: a good leaving group (like a halogen) and strong electron-withdrawing groups positioned ortho or para to the leaving group. libretexts.org The parent compound, 3-Amino-6-methylquinoxalin-2(1H)-one, does not possess a suitable leaving group on its aromatic ring and is therefore not primed for direct SₙAr reactions.

However, if the molecule is first functionalized via electrophilic halogenation to install a chlorine or bromine atom at a position like C7, the resulting halo-derivative could potentially undergo nucleophilic substitution. The success of such a reaction would depend on the activation provided by the quinoxalinone core. In related systems like 2,3-dichloroquinoxaline, the chlorine atoms are activated by the pyridine-type nitrogen atoms and can be displaced by nucleophiles. semanticscholar.org Similarly, studies on 4-chloro-8-methylquinolin-2(1H)-one show that the 4-chloro group can be displaced by various nucleophiles to create sulfanyl, hydrazino, azido, and amino derivatives. mdpi.com This suggests that a halogenated derivative of 3-Amino-6-methylquinoxalin-2(1H)-one could serve as a substrate for SₙAr reactions with strong nucleophiles like amines, alkoxides, or thiolates.

Reactions Involving the Amino Group at C3

The exocyclic amino group at the C3 position is nucleophilic and can readily participate in a variety of chemical transformations.

The primary amino group at C3 can be acylated or sulfonated using standard methodologies. Reaction with acyl halides (such as acetyl chloride) or acid anhydrides (such as acetic anhydride) in the presence of a base would yield the corresponding N-(6-methyl-2-oxo-1,2-dihydroquinoxalin-3-yl)acetamide. Similarly, reaction with sulfonyl chlorides (like p-toluenesulfonyl chloride) would produce the corresponding sulfonamide derivative. These reactions are fundamental transformations of primary amines and serve to protect the amino group or to introduce new functionalities.

Table 3: Representative Acylation and Sulfonylation Reactions

| Reaction Type | Reagent | Base | Product Structure |

| Acylation | Acetyl Chloride | Pyridine or Triethylamine | N-acetyl derivative |

| Acylation | Acetic Anhydride | Pyridine | N-acetyl derivative |

| Sulfonylation | p-Toluenesulfonyl Chloride | Pyridine | N-tosyl derivative |

| Sulfonylation | Methanesulfonyl Chloride | Triethylamine | N-mesyl derivative |

Alkylation of the C3-amino group is also a possible transformation, although it may face competition from other reactive sites within the molecule. The N1-position of the quinoxalinone ring is also a nucleophilic site and can undergo alkylation. researchgate.net Furthermore, under certain conditions, direct C-H alkylation at the C3 position of the quinoxalin-2(1H)-one core is a well-documented reaction, though this typically applies to substrates lacking the C3-amino group. mdpi.comnih.gov

To achieve selective N-alkylation at the C3-amino position, careful selection of the alkylating agent, base, and reaction conditions would be necessary to disfavor competing N1-alkylation and potential C-alkylation pathways. The reaction would proceed via nucleophilic attack of the amino nitrogen on an alkyl halide or another suitable electrophile, potentially leading to mono- and di-alkylated products.

Formation of Schiff Bases and Hydrazone Derivatives

The primary amino group at the C3 position of the 3-amino-6-methylquinoxalin-2(1H)-one scaffold is a key functional group for derivatization. It readily undergoes condensation reactions with various carbonyl compounds, such as aldehydes and ketones, to form Schiff bases (imines). This reaction typically proceeds by refluxing the aminoquinoxaline with the respective carbonyl compound in a suitable solvent like ethanol (B145695), often with a catalytic amount of acid (e.g., glacial acetic acid) to facilitate the dehydration process.

Similarly, if the amino group is first converted into a hydrazinyl group (3-hydrazinyl-6-methylquinoxalin-2(1H)-one), it can then react with aldehydes and ketones to yield hydrazone derivatives. This two-step process expands the range of accessible structures. The formation of Schiff bases and hydrazones is a widely employed strategy to generate diverse libraries of quinoxaline-based compounds. These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, enabling the fine-tuning of the molecule's chemical properties.

The general scheme for the formation of a Schiff base involves the nucleophilic attack of the amino group on the carbonyl carbon, followed by the elimination of a water molecule to form the characteristic C=N double bond.

Table 1: Examples of Schiff Base and Hydrazone Formation from Quinoxaline Scaffolds

| Starting Material | Reagent | Product Type | Reference |

| 3-[(2-aminoethyl) amino] quinoxalin-2(1H)-one | Substituted aromatic aldehydes | Schiff Base | nih.gov |

| 3-hydrazinyl-6-(morpholinosulfonyl)quinoxalin-2(1H)-one | Various substituted aromatic aldehydes | Hydrazone | nih.gov |

| 3-methylquinoxaline-2-hydrazine | Substituted aromatic ketones and aldehydes | Hydrazone | nih.gov |

| 3-aminoquinazolinone derivatives | Aromatic aldehydes | Schiff Base | nih.gov |

Reactions Involving the Methyl Group at C6

The methyl group attached to the C6 position of the benzene ring portion of the quinoxalinone core is susceptible to various chemical transformations, typical of benzylic methyl groups. These reactions include oxidation to introduce oxygen-containing functional groups and halogenation to create reactive intermediates for further derivatization.

The methyl group at C6 can be oxidized to form a carboxylic acid, yielding 3-amino-2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid. This transformation is analogous to the oxidation of methyl groups on other aromatic and heteroaromatic systems, such as the oxidation of 4-methyl quinoline (B57606) to quinoline-4-carboxylic acid. pvamu.edu Strong oxidizing agents are typically required for this conversion. While specific conditions for the oxidation of 3-amino-6-methylquinoxalin-2(1H)-one are not extensively detailed, reagents commonly used for benzylic oxidation, such as potassium permanganate (KMnO4) under heated alkaline conditions or chromic acid, could potentially effect this transformation. pvamu.eduyoutube.com

The existence of related compounds like 2-oxo-1,2-dihydroquinoxaline-6-carboxylic acid and its methyl ester confirms the feasibility of this oxidation pathway on the quinoxalinone scaffold. lookchem.comnih.gov Partial oxidation to the corresponding aldehyde (3-amino-2-oxo-1,2-dihydroquinoxaline-6-carbaldehyde) is more challenging to achieve as aldehydes are themselves susceptible to further oxidation to carboxylic acids. This would require milder and more selective oxidizing agents.

The benzylic protons of the C6-methyl group are susceptible to free-radical halogenation. Reactions using N-halosuccinimides, such as N-bromosuccinimide (NBS), in the presence of a radical initiator (e.g., benzoyl peroxide or AIBN) and light or heat, are standard methods for converting benzylic methyl groups into halomethyl groups. This would produce 3-amino-6-(bromomethyl)quinoxalin-2(1H)-one. This brominated derivative is a valuable synthetic intermediate, as the bromine atom can be readily displaced by a variety of nucleophiles to introduce new functional groups.

However, it is important to note that electrophilic aromatic substitution on the benzene ring is a competing reaction pathway, especially in the absence of radical initiators. Depending on the reaction conditions and the specific halogenating agent used, halogenation may occur on the aromatic ring itself rather than on the methyl group. researchgate.net

Heterocyclic Ring Transformations and Fused Systems

The quinoxalinone core can serve as a foundation for the construction of more complex, fused heterocyclic systems. By utilizing the reactive sites on the pyrazinone ring, it is possible to build additional rings, leading to furo[b]annulated derivatives and other expanded polyheterocyclic structures.

Furo[2,3-b]quinoxaline derivatives can be synthesized from quinoxalin-2(1H)-one precursors. One common strategy involves the reaction of a 3-substituted quinoxalin-2(1H)-one with a suitable reagent to form the furan (B31954) ring. For instance, a 3-hydroxyquinoxalin-2-one can be reacted with compounds containing an activated methylene group adjacent to a carbonyl or cyano group. Another approach involves the treatment of quinoxalin-2-one with acetophenones in the presence of a Lewis acid like boron trifluoride, which can lead to intermediates that are subsequently cyclized to form the thieno[2,3-b]quinoxaline system upon reaction with a thionating agent like P2S5. researchgate.net A similar strategy could be envisioned for furan ring formation. A more direct route involves the cyclization of 2-hydroxy-3-alkynyl quinoxaline intermediates, which can be formed from corresponding 2-chloro-3-alkynyl quinoxalines. researchgate.net These methods highlight pathways to fuse a furan ring onto the quinoxalinone core, creating a more complex and rigid molecular architecture.

The 3-amino or 3-hydrazino group is pivotal for expanding the quinoxalinone system into fused polyheterocyclic structures, such as triazoloquinoxalines. A well-established route involves the conversion of a 3-chloro or 3-oxo quinoxaline derivative into a 3-hydrazinyl intermediate by reacting it with hydrazine hydrate. nih.govmdpi.com This 3-hydrazinylquinoxaline can then undergo cyclocondensation with various one-carbon sources, such as triethyl orthoformate or aldehydes, to form a fused triazole ring, yielding pvamu.edunih.govnih.govtriazolo[4,3-a]quinoxaline derivatives. nih.govnih.gov

This synthetic strategy allows for the creation of a tricyclic system where the 1,2,4-triazole ring is annulated to the pyrazine ring of the original quinoxaline core. The specific reagents and conditions used in the cyclization step can be varied to introduce different substituents onto the newly formed triazole ring. This expansion into polyheterocyclic systems significantly alters the shape and electronic properties of the parent molecule.

Cross-Coupling Reactions for Further Functionalization

Cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide array of functional groups onto the quinoxalin-2(1H)-one core.

C–H Functionalization

Direct C–H functionalization has emerged as an efficient and atom-economical method for modifying the quinoxalin-2(1H)-one ring system, avoiding the need for pre-functionalized starting materials. acs.org

Arylation: The C3-arylation of quinoxalin-2(1H)-ones can be achieved through various methods, including visible-light-driven reactions. One approach utilizes β-dicarbonyl iodonium ylides as aryl precursors in the presence of a base like t-BuOK in ethanol, proceeding without an external photocatalyst. rsc.orgresearchgate.net This reaction is believed to occur via the formation of an electron donor-acceptor (EDA) complex that, upon light absorption, facilitates a single electron transfer to generate an aryl radical. rsc.orgresearchgate.net Another strategy employs eosin (B541160) Y and potassium iodide as photocatalysts to convert quinoxalin-2(1H)-one and phenylhydrazine hydrochloride compounds into the corresponding 3-arylated derivatives. researchgate.net This reaction is thought to proceed through a Minisci-type radical substitution. researchgate.net Transition-metal-free direct arylation has also been reported using diaryliodonium salts at room temperature, which likely proceeds via an aryl radical mechanism. organic-chemistry.org

Alkylation: Direct C–H alkylation of quinoxalin-2(1H)-ones has been accomplished using several innovative techniques. A photoelectrochemical method allows for the C–H alkylation with carboxylic acids under metal-free conditions. nih.gov This process involves the generation of an alkyl radical from the carboxylic acid, which then attacks the quinoxalinone ring. nih.gov Visible-light-induced alkylation has also been reported using hydrazines in the presence of a two-dimensional covalent organic framework (2D-COF) as a heterogeneous photocatalyst. acs.org Furthermore, a visible-light-driven decarboxylative alkylation has been developed using an olefin-linked covalent organic framework as the catalyst. acs.org

Phosphonation: Direct C–H phosphonation of quinoxalin-2(1H)-ones provides a route to heteroaryl phosphonates. This transformation can be achieved under transition-metal-free conditions by reacting the quinoxalinone with H-phosphonates, H-phosphinates, or H-phosphine oxides. uop.edu.pkmtieat.org This method is praised for its practicality, high efficiency, and atom economy. uop.edu.pk

Sulfenylation: The introduction of a sulfur-containing moiety at the C3 position can be accomplished through C–H sulfenylation. A visible-light-mediated approach using cerium catalysis allows for the generation of thiobenzene radicals from disulfides, which then react with quinoxalin-2(1H)-ones to yield 3-sulfenylated products. nih.gov Another method involves a sunlight-induced and graphitic carbon nitride (g-C3N4)-catalyzed reaction with thiols under aerobic conditions. mdpi.comresearchgate.net Photocatalyst-free visible-light-promoted sulfenylation with thiols has also been developed, proceeding via a cross-dehydrogenative coupling.

Trifluoromethylation: The trifluoromethyl group is a crucial substituent in medicinal chemistry, and its direct introduction onto the quinoxalin-2(1H)-one core is of significant interest. A visible-light-induced three-component reaction of quinoxalin-2(1H)-ones, alkenes, and CF3SO2Na has been developed to synthesize 3-trifluoroalkylated quinoxalin-2(1H)-ones.

Formation of Styryl and Phenylethynyl Derivatives

The synthesis of styryl and phenylethynyl derivatives of quinoxalin-2(1H)-one expands the structural diversity and potential applications of this scaffold, particularly in materials science due to their photophysical properties.

Styryl Derivatives: (E)-3-substituted styrylquinoxalin-2(1H)-ones can be prepared from 3-methylquinoxalin-2(1H)-one and substituted aldehydes. mdpi.com One method utilizes barium chloride-embedded polyaniline (Ba/PANI) nanocomposites as a heterogeneous mesoporous nanocatalyst under solvent-free conditions. mdpi.com The proposed mechanism involves the Lewis acidic Ba/PANI activating the aldehyde's carbonyl group, facilitating a nucleophilic attack by the methyl group of the quinoxalinone, followed by dehydration. mdpi.com

Phenylethynyl Derivatives: The Sonogashira coupling reaction is a powerful method for the formation of carbon-carbon bonds between a terminal alkyne and an aryl or vinyl halide. This reaction, which typically employs a palladium catalyst and a copper(I) co-catalyst, can be used to synthesize phenylethynyl quinoxaline derivatives from the corresponding halo-substituted quinoxalin-2(1H)-ones. For instance, the Sonogashira coupling of 2-chloro-3-methoxyquinoxaline with terminal alkynes has been reported to produce 2-methoxy-3-(phenylethynyl)quinoxaline in good to excellent yields.

Redox Chemistry of Quinoxalin-2(1H)-ones

The redox behavior of the quinoxalin-2(1H)-one core is integral to its chemical reactivity and biological activity. Both oxidation and reduction reactions can lead to a variety of functionalized derivatives.

Oxidation Reactions

The oxidation of quinoxalin-2(1H)-ones can lead to the formation of quinoxaline-2,3-diones. A visible-light-mediated, metal-free oxygenation has been developed using 9-mesityl-10-methylacridinium perchlorate (Mes-Acr-MeClO4) as a photocatalyst and molecular oxygen as the oxidant. This sustainable approach shows high regioselectivity and tolerance for a broad range of functional groups. The proposed mechanism involves a single-electron transfer and the formation of a superoxide radical anion.

Reduction Reactions

The reduction of the quinoxalin-2(1H)-one ring system can yield dihydro- or tetrahydroquinoxaline derivatives. For example, a g-C3N4-catalyzed divergent heterogeneous reaction of quinoxalin-2(1H)-one with N-arylglycine under visible light can produce dihydroquinoxalin-2(1H)-ones in a DMSO/H2O solvent system. nih.gov The photophysical properties of 3-benzoylquinoxalin-2-ones and their sodium borohydride (NaBH4)-reduced products have been investigated, indicating that the carbonyl group of the quinoxalinone can be targeted for reduction. rsc.org

Advanced Spectroscopic and Structural Elucidation Techniques Beyond Basic Identification

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Electronic Analysis

NMR spectroscopy is a cornerstone technique for elucidating the molecular framework of quinoxalinone derivatives. It provides detailed information about the chemical environment of magnetically active nuclei, primarily ¹H and ¹³C, allowing for the unambiguous assignment of the compound's structure and offering insights into its electronic and conformational properties.

The ¹H and ¹³C NMR spectra of 3-Amino-6-methylquinoxalin-2(1H)-one are defined by the electronic influence of its constituent groups: the quinoxalinone core, the amino group at the C3 position, and the methyl group at the C6 position.

¹H NMR Analysis: The proton NMR spectrum is characterized by distinct signals for the aromatic protons, the methyl protons, and the protons of the amino and amide groups. The aromatic protons on the benzene (B151609) ring typically appear in the downfield region (δ 7.00–8.00 ppm). The methyl group introduces a singlet in the upfield region (around δ 2.4 ppm), while the NH and NH₂ protons are often observed as broad singlets that can exchange with D₂O. For a closely related compound, the 6-methyl isomer of 3-(4-fluorophenyl)-6-methylquinoxalin-2(1H)-one, the methyl protons (CH₃) were observed at δ 2.85 ppm. rsc.org The protons on the quinoxaline (B1680401) ring (H5, H7, H8) exhibit chemical shifts influenced by the electron-donating methyl and amino groups.

¹³C NMR Analysis: The ¹³C NMR spectrum provides critical information about the carbon skeleton. The carbonyl carbon (C=O) of the lactam ring is the most deshielded, typically resonating around δ 154-158 ppm. rsc.orgnih.gov The carbon atoms of the quinoxalinone core appear in the range of δ 115–155 ppm. nih.gov The methyl group at C6 introduces a signal in the aliphatic region, around δ 20-22 ppm. rsc.org The presence of the amino group at C3 and the methyl group at C6 causes predictable upfield and downfield shifts for adjacent and remote carbons compared to the unsubstituted quinoxalinone, a common phenomenon observed in substituted aromatic systems. researchgate.net

Substituent Effects and 2D NMR: The methyl group at the C6 position is an electron-donating group, which tends to increase the electron density at the ortho and para positions (C5 and C7), influencing their chemical shifts. The amino group at C3 is also strongly electron-donating, significantly affecting the electronic structure of the pyrazinone ring.

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC/HMBC (Heteronuclear Single Quantum Coherence/Heteronuclear Multiple Bond Correlation), are essential for definitive assignments.

COSY experiments would reveal the coupling relationships between adjacent protons, for instance, between H7 and H8, and H7 and H5 on the benzene portion of the quinoxaline ring.

HSQC would correlate each proton signal with its directly attached carbon atom, confirming the assignments of C5/H5, C7/H7, C8/H8, and the methyl group.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Amino-6-methylquinoxalin-2(1H)-one Note: Values are estimated based on data from analogous quinoxalinone structures. Actual experimental values may vary.

| Position | Atom | Predicted Chemical Shift (ppm) | Notes |

|---|---|---|---|

| - | 1-NH | ~12.5 | Broad singlet, amide proton |

| - | 3-NH₂ | ~4.5 - 5.5 | Broad singlet, amine protons |

| 5 | C-H | ~7.6 | Aromatic proton |

| 7 | C-H | ~7.1 | Aromatic proton |

| 8 | C-H | ~7.2 | Aromatic proton |

| - | 6-CH₃ | ~2.4 | Singlet, methyl protons |

| 2 | C=O | ~154.5 | Carbonyl carbon |

| 3 | C-NH₂ | ~153.0 | Carbon attached to amino group |

| 6 | C-CH₃ | ~132.0 | Aromatic carbon with methyl group |

| - | 6-CH₃ | ~21.0 | Methyl carbon |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Vibrational spectroscopy provides a molecular fingerprint by probing the vibrational modes of a molecule. For 3-Amino-6-methylquinoxalin-2(1H)-one, IR and Raman spectra reveal characteristic frequencies for its functional groups.

N-H Stretching: The molecule contains both an amide (N-H) and a primary amine (NH₂), which give rise to strong stretching vibrations in the 3200-3400 cm⁻¹ region.

C=O Stretching: A very strong and sharp absorption band corresponding to the lactam carbonyl (C=O) group is expected in the region of 1670-1680 cm⁻¹. In related quinoxalinone derivatives, this band appears around 1671-1677 cm⁻¹. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N and aromatic C=C bonds within the quinoxaline ring system are observed in the 1400-1620 cm⁻¹ range. nih.gov

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while the aliphatic C-H stretching from the methyl group is found just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).

C-N Stretching: The C-N stretching vibrations for the amino group are generally found in the 1250-1350 cm⁻¹ region.

Computational studies on similar heterocyclic molecules have been used to assign specific vibrational modes by calculating potential energy distribution (PED), which helps to differentiate complex overlapping bands in the fingerprint region. researchgate.net

Table 2: Key Vibrational Frequencies for 3-Amino-6-methylquinoxalin-2(1H)-one Note: Frequencies are based on characteristic values for functional groups found in related structures.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H Stretch | Amide & Amine | 3200 - 3400 | Medium-Strong |

| Aromatic C-H Stretch | Ar-H | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | -CH₃ | 2850 - 2960 | Medium |

| C=O Stretch | Amide (Lactam) | 1670 - 1680 | Strong |

| C=N / C=C Stretch | Quinoxaline Ring | 1400 - 1620 | Medium-Strong |

| C-N Stretch | C-NH₂ | 1250 - 1350 | Medium |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a powerful tool used to determine the elemental composition of a molecule with extremely high accuracy. Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to four or more decimal places. This precision allows for the calculation of a unique elemental formula, providing definitive confirmation of the compound's identity.

For 3-Amino-6-methylquinoxalin-2(1H)-one, the molecular formula is C₉H₉N₃O. Using HRMS with a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ would be observed.

Molecular Formula: C₉H₉N₃O

Monoisotopic Mass: 175.0746 g/mol

HRMS (ESI+) Expected Ion: [C₉H₁₀N₃O]⁺

Calculated Precise m/z: 176.0818

Observing a peak at m/z 176.0818 in an HRMS spectrum would confirm the elemental composition of C₉H₉N₃O, distinguishing it from other isobaric compounds. This technique is frequently cited in the characterization of new quinoxalinone derivatives. nih.gov

X-ray Crystallography for Solid-State Structural Analysis

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides accurate measurements of bond lengths, bond angles, and torsional angles, and reveals the packing arrangement of molecules in the crystal lattice, including intermolecular interactions like hydrogen bonding and π–π stacking.

While a specific crystal structure for 3-Amino-6-methylquinoxalin-2(1H)-one is not publicly available, analysis of closely related compounds, such as 1-Ethyl-3-methylquinoxalin-2(1H)-one, provides insight into the expected structural features. nih.gov For this related molecule, the crystal structure revealed a triclinic system with two independent molecules in the asymmetric unit. nih.gov

An X-ray analysis of 3-Amino-6-methylquinoxalin-2(1H)-one would be expected to:

Confirm the planarity of the quinoxalinone ring system.

Determine the precise bond lengths of the C=O, C=N, and C-N bonds.

Characterize the hydrogen bonding network. The presence of the amide N-H and the amine NH₂ groups makes the molecule an excellent hydrogen bond donor, while the carbonyl oxygen and ring nitrogens are acceptors. This would likely lead to the formation of extensive intermolecular hydrogen-bonded dimers or sheets, which stabilize the crystal packing.

Identify potential π–π stacking interactions between the aromatic rings of adjacent molecules, a common feature in the crystal packing of such planar heterocyclic systems. nih.gov

Table 3: Illustrative Crystallographic Data from a Related Compound (1-Ethyl-3-methylquinoxalin-2(1H)-one) Source: CCDC 743452 via P. G. Jones et al., 2009. nih.gov This data is for a structurally similar molecule and serves as an example of the parameters that would be obtained.

| Parameter | Value |

|---|---|

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | 7.4101 |

| b (Å) | 9.1405 |

| c (Å) | 14.2960 |

| α (°) | 84.976 |

| β (°) | 78.717 |

| γ (°) | 88.137 |

| Volume (ų) | 945.82 |

| Z (Molecules/unit cell) | 4 |

Theoretical and Computational Investigations of 3 Amino 6 Methylquinoxalin 2 1h One

Quantum Chemical Calculations (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic and geometric properties of quinoxalinone derivatives. mdpi.comscispace.com Methods such as B3LYP (Becke's three-parameter Lee-Yang-Parr) hybrid functional, combined with basis sets like 6-31G** or 6-311G(d,p), have proven effective in providing a reliable description of these molecular systems. scispace.comelectrochemsci.org These calculations allow for the prediction of various molecular parameters, offering a theoretical framework that complements experimental findings and helps to elucidate reaction mechanisms and molecular stability. electrochemsci.org

The first step in a computational study is the optimization of the molecular geometry to find the most stable three-dimensional arrangement of atoms, which corresponds to the minimum energy state on the potential energy surface. For 3-Amino-6-methylquinoxalin-2(1H)-one, this process involves calculating the forces on each atom and adjusting their positions until a stable structure is achieved.

Conformer analysis is also crucial, as molecules with rotatable single bonds can exist in different spatial arrangements known as conformers. In the case of 3-Amino-6-methylquinoxalin-2(1H)-one, rotation around the bond connecting the amino group to the quinoxaline (B1680401) ring can lead to different conformers with varying energies and properties. Theoretical calculations can identify the most stable conformer, which is essential for accurately predicting other molecular properties. The optimized geometric parameters, such as bond lengths and angles, for the core quinoxalinone structure can be established with high accuracy.

Table 1: Representative Geometric Parameters of the Quinoxalinone Core Structure This table presents typical bond length and angle values for the quinoxalinone heterocyclic system based on crystallographic data of similar molecules. researchgate.netresearchgate.net Specific values for 3-Amino-6-methylquinoxalin-2(1H)-one would be determined via DFT optimization.

| Parameter | Bond/Angle | Typical Value |

| Bond Length (Å) | C2=O | ~ 1.22 |

| N1-C2 | ~ 1.39 | |

| C2-C3 | ~ 1.48 | |

| C3-N4 | ~ 1.32 | |

| N4-C8a | ~ 1.38 | |

| C8a-N1 | ~ 1.37 | |

| **Bond Angle (°) ** | N1-C2-C3 | ~ 117 |

| C2-C3-N4 | ~ 120 | |

| C3-N4-C8a | ~ 118 | |

| N4-C8a-N1 | ~ 121 |

The electronic structure of a molecule governs its chemical behavior, including its reactivity and spectroscopic properties. DFT calculations provide detailed information about the distribution of electrons within the molecule.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. wikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). electrochemsci.org

The energy difference between these two orbitals is known as the HOMO-LUMO gap (ΔE). A small energy gap is generally associated with high chemical reactivity, low kinetic stability, and higher polarizability, as less energy is required to excite an electron from the HOMO to the LUMO. wikipedia.org

Table 2: Illustrative Frontier Orbital Energies for a Quinoxalinone Derivative The following are representative energy values calculated for quinoxalinone derivatives using DFT methods. These values are crucial for assessing the molecule's electronic properties and reactivity. electrochemsci.orgresearchgate.net

| Parameter | Energy (eV) |

| EHOMO | -6.2 |

| ELUMO | -1.8 |

| Energy Gap (ΔE) | 4.4 |

Frontier Molecular Orbital (FMO) theory utilizes the HOMO and LUMO to predict the outcome of chemical reactions. wikipedia.org The spatial distribution of these orbitals indicates the most probable sites for chemical attack.

HOMO: For 3-Amino-6-methylquinoxalin-2(1H)-one, the HOMO density is expected to be located primarily on the electron-rich regions of the molecule. The presence of the electron-donating amino (-NH₂) and methyl (-CH₃) groups suggests that the HOMO will be concentrated on the benzene (B151609) ring portion and the amino group itself. These are the sites most susceptible to attack by electrophiles.

LUMO: The LUMO density is typically found on the electron-deficient parts of the molecule. In this case, the LUMO is expected to be distributed over the pyrazinone ring, particularly around the carbonyl group (C=O) and the C=N bond. These sites are the most likely targets for nucleophilic attack.

A Molecular Electrostatic Potential (MEP) map is a visual representation of the total charge distribution within a molecule. It is a valuable tool for identifying the sites of electrophilic and nucleophilic reactivity. tci-thaijo.org The MEP map is color-coded to show different potential values:

Red: Regions of most negative electrostatic potential, which are rich in electrons. These areas are attractive to electrophiles. For 3-Amino-6-methylquinoxalin-2(1H)-one, these would be centered around the oxygen atom of the carbonyl group and the nitrogen atoms. tci-thaijo.org

Blue: Regions of most positive electrostatic potential, which are electron-poor. These areas are susceptible to nucleophilic attack.

Green: Regions of neutral potential.

The MEP map provides a comprehensive picture of the molecule's charge distribution and complements the analysis from FMO theory.

Chemical Reactivity Descriptors

Chemical reactivity descriptors derived from conceptual DFT are crucial in predicting the chemical behavior of molecules. These descriptors are calculated from the energies of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For 3-aminoquinoxalin-2(1H)-one (referred to in some studies as AQO), these values have been computed to understand its reactivity.

The chemical potential (µ), a measure of the escaping tendency of an electron from a stable system, is a significant indicator of a molecule's reactivity. It is calculated as the average of the HOMO and LUMO energies (µ = (EHOMO + ELUMO) / 2). A higher chemical potential suggests a greater tendency to donate electrons. Computational studies on a related compound, 3-aminoquinoxalin-2(1H)-one, have been conducted to determine its chemical potential. researchgate.netnih.gov

Chemical hardness (η) represents the resistance of a molecule to a change in its electron distribution. It is calculated as half the difference between the LUMO and HOMO energies (η = (ELUMO - EHOMO) / 2). A larger energy gap implies greater hardness and lower reactivity. The chemical hardness for 3-aminoquinoxalin-2(1H)-one has been calculated in computational studies, providing insights into its stability and reactivity. researchgate.netnih.gov

The global electrophilicity index (ω) is a measure of the ability of a molecule to accept electrons. It is defined as ω = µ² / (2η). This index is valuable for predicting the electrophilic character of a compound. The global electrophilicity index has been calculated for 3-aminoquinoxalin-2(1H)-one to quantify its electrophilic nature. researchgate.netnih.gov

Table 1: Calculated Chemical Reactivity Descriptors for 3-Aminoquinoxalin-2(1H)-one

| Descriptor | Value |

| Chemical Potential (µ) | Data not available in search results |

| Chemical Hardness (η) | Data not available in search results |

| Global Electrophilicity Index (ω) | Data not available in search results |

Fukui functions are utilized within DFT to predict the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These functions are derived from the electron density and help in understanding the local reactivity and site selectivity of chemical reactions. While the application of Fukui functions to quinoxaline derivatives has been noted in the literature for purposes such as corrosion inhibition, specific calculations and site selectivity predictions for 3-Amino-6-methylquinoxalin-2(1H)-one were not detailed in the available search results. researchgate.net

Redox Potential Calculations and Electrochemical Studies

The redox potential of a molecule is a measure of its tendency to gain or lose electrons. Computational methods, such as DFT, can be employed to calculate the redox potential. For a series of quinoxalin-2(1H)-one derivatives, including the parent 3-aminoquinoxalin-2(1H)-one, the electrode potentials have been calculated in the aqueous phase using the DFT/B3LYP method with a 6-311G basis set. researchgate.netnih.gov

The calculated redox potential for 3-aminoquinoxalin-2(1H)-one relative to the Standard Hydrogen Electrode (SHE) was found to be -0.254 eV. researchgate.netnih.gov This negative reduction potential is attributed to the electron-donating nature of the amino group, which increases the tendency of the reduced form to be oxidized by donating electrons. researchgate.netnih.gov These computational findings are supported by electrochemical studies which investigate the electron-accepting ability of quinoxaline derivatives. nih.gov

Table 2: Calculated Redox Potential of Quinoxaline Derivatives

| Compound | Redox Potential (eV vs. SHE) |

| Quinoxalin-2(1H)-one (QO) | 0.123 researchgate.netnih.gov |

| 3-Methylquinoxalin-2(1H)-one (MQO) | 0.015 researchgate.netnih.gov |

| 3-Aminoquinoxalin-2(1H)-one (AQO) | -0.254 researchgate.netnih.gov |

Molecular Dynamics (MD) Simulations

Molecular dynamics simulations are a powerful computational tool used to study the physical movement of atoms and molecules over time. These simulations can provide detailed information about the conformational dynamics, stability, and interactions of a compound. While MD simulations have been employed to study various quinoxalinone and quinazolinone derivatives, particularly in the context of their binding to biological targets like enzymes, specific MD simulation studies focusing solely on the behavior of 3-Amino-6-methylquinoxalin-2(1H)-one in solution or other environments were not identified in the provided search results. researchgate.netnih.govnih.govrsc.orgjohnshopkins.edunih.govarabjchem.org

Conformational Dynamics and Stability

Computational methods are employed to determine the most stable three-dimensional arrangement of atoms in the 3-Amino-6-methylquinoxalin-2(1H)-one molecule. The stability of the compound is intrinsically linked to its electronic and structural properties, which can be predicted using quantum chemical calculations.

Detailed Research Findings:

Optimized Geometry: Theoretical calculations, often using DFT with basis sets like B3LYP/6-311G**, are performed to find the optimized molecular geometry corresponding to the lowest energy state. These studies confirm the inherent stability of the planar quinoxaline ring system.

Tautomerism: Quinoxalinone derivatives can exist in different tautomeric forms, most commonly the lactam and lactim forms. The 2(1H)-one structure indicates that the lactam form is predominant. X-ray diffraction analysis of related quinoxaline compounds has confirmed the presence of specific tautomers in the solid state, such as the 3H-tautomeric form in some derivatives. researchgate.net Computational studies can quantify the energy differences between these tautomers to predict their relative abundance.

Thermodynamic Properties: Thermodynamic quantities can be predicted through theoretical calculations, providing data on the compound's stability under various conditions. researchgate.net

Interaction Mechanisms with Substrates or Surfaces (e.g., Corrosion Inhibition)

A significant area of theoretical investigation for quinoxalinone derivatives is their application as corrosion inhibitors for metals like mild steel and copper, particularly in acidic environments. researchgate.netnajah.edu Computational modeling elucidates the mechanism by which these molecules protect the metal surface.

Detailed Research Findings:

Adsorption Mechanism: The primary mechanism of corrosion inhibition is the adsorption of the inhibitor molecule onto the metal surface, forming a protective film. This adsorption can involve both physisorption (electrostatic interactions) and chemisorption (charge sharing or transfer). researchgate.net

Active Sites: The quinoxalinone molecule possesses multiple active sites for adsorption, including nitrogen and oxygen heteroatoms with lone pairs of electrons and the π-electrons of the aromatic rings. These sites can donate electrons to the vacant d-orbitals of the metal.

Computational Modeling:

Density Functional Theory (DFT): DFT is used to analyze the electronic properties of the inhibitor and understand its interaction with the metal surface. It helps in identifying the atoms with the highest tendency to donate or accept electrons. researchgate.netnajah.edu

Monte Carlo (MC) Simulations: MC simulations are applied to find the most stable adsorption configuration of the inhibitor on the metal surface (e.g., Fe (110) for steel). These simulations provide information on the adsorption energy, which indicates the strength of the interaction between the inhibitor and the surface. researchgate.net The results often show the molecule adsorbing in a near-parallel orientation, maximizing surface coverage.

Quantitative Structure–Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) Studies

QSPR and QSAR studies are computational methodologies that aim to build a mathematical relationship between the chemical structure of a compound and its physicochemical properties (QSPR) or biological activities (QSAR). nih.govnih.gov These models are powerful tools for designing new molecules with desired characteristics.

Derivation of Molecular Descriptors

The foundation of any QSPR/QSAR model is the calculation of molecular descriptors. For quinoxalinones, these are typically quantum chemical parameters derived from DFT calculations, which quantify various electronic and structural features of the molecule. researchgate.netnih.gov

Detailed Research Findings:

Quantum Chemical Descriptors: These parameters describe the global chemical reactivity of the molecule. Key descriptors include:

E(HOMO) (Energy of the Highest Occupied Molecular Orbital): Relates to the molecule's ability to donate electrons. Higher E(HOMO) values suggest a greater tendency for electron donation.

E(LUMO) (Energy of the Lowest Unoccupied Molecular Orbital): Relates to the molecule's ability to accept electrons. Lower E(LUMO) values indicate a greater affinity for electrons.

Energy Gap (ΔE = E(LUMO) – E(HOMO)): A small energy gap implies higher reactivity and is often correlated with better inhibitor performance. researchgate.net

Global Hardness (η) and Softness (σ): These parameters measure the resistance to change in electron distribution. Hard molecules have a large energy gap, while soft molecules have a small energy gap.

Fraction of Electrons Transferred (ΔN): This value estimates the number of electrons transferred from the inhibitor molecule to the metal surface.

Other Descriptors: In addition to quantum chemical parameters, other descriptors like van der Waals volume and electron density can also be crucial in predictive models. nih.gov

The following table details some of the most common molecular descriptors used in theoretical studies of quinoxalinone derivatives.

Table 1: Key Molecular Descriptors in Computational Studies

| Descriptor | Symbol | Significance in Predictive Modeling |

|---|---|---|

| Energy of Highest Occupied Molecular Orbital | E(HOMO) | Indicates the capacity of a molecule to donate electrons; higher values correlate with better performance as a corrosion inhibitor. |

| Energy of Lowest Unoccupied Molecular Orbital | E(LUMO) | Indicates the ability of a molecule to accept electrons; lower values suggest a higher affinity for electron acceptance. |

| Energy Gap | ΔE | Represents the reactivity of the molecule; a smaller gap is often linked to higher inhibition efficiency and reactivity. researchgate.net |

| Dipole Moment | μ | Measures the asymmetry of charge distribution; influences electrostatic interactions and solubility. |

| Electronegativity | χ | Describes the power of an atom or molecule to attract electrons. |

| Global Hardness | η | Measures the resistance to deformation or change in the electron cloud. |

Predictive Modeling for Chemical Properties and Mechanistic Biological Activities

By correlating the derived molecular descriptors with experimentally measured properties or activities, predictive QSPR/QSAR models can be developed. These models are then used to forecast the behavior of new, untested compounds.

Detailed Research Findings:

Predicting Corrosion Inhibition Efficiency: QSPR models have successfully linked the quantum chemical descriptors of quinoxalinone derivatives to their corrosion inhibition efficiency. researchgate.net

Mechanism: The models support a mechanism where the inhibitor donates electrons from its HOMO to the vacant d-orbitals of the iron atoms on the steel surface. Simultaneously, the metal can back-donate electrons to the inhibitor's LUMO.

Key Predictors: High E(HOMO), low E(LUMO), a small ΔE, and a high fraction of electrons transferred (ΔN) are consistently found to be predictors of a good corrosion inhibitor. najah.edu

Predicting Biological Activity: QSAR models have been developed to predict the biological activities of quinoxalinone derivatives, such as their potential as anticancer agents.

Example - LDHA Inhibition: For a series of quinoxalinone molecules, QSAR studies have shown that the presence of strong electron-withdrawing groups on the heterocyclic core or on substituent phenyl rings enhances their inhibitory activity against lactate (B86563) dehydrogenase A (LDHA), an enzyme implicated in cancer metabolism. nih.gov

Example - COX-2 Inhibition: Molecular docking, a computational technique often used alongside QSAR, has been used to model the interaction of quinoxalinone derivatives with the active site of enzymes like Cyclooxygenase-2 (COX-2). These models show specific hydrogen bond and pi-pi stacking interactions between the inhibitor and key amino acid residues (e.g., Tyr355 and Arg120), explaining the structural basis for its activity. nih.gov

The table below summarizes how these predictive models are applied.

Table 2: Examples of Predictive Modeling for Quinoxalinone Derivatives

| Property Predicted | Model Type | Key Descriptors/Inputs | Model Insights & Predictions |

|---|---|---|---|

| Corrosion Inhibition Efficiency | QSPR | E(HOMO), E(LUMO), ΔE, ΔN | Molecules with high E(HOMO) and low ΔE are predicted to be better inhibitors due to favorable electron donation and high reactivity. researchgate.netnajah.edu |

| Anticancer Activity (e.g., LDHA Inhibition) | QSAR | Structural features (e.g., electron-withdrawing groups), electronic parameters | The presence of strong electron-withdrawing substituents is predicted to increase the inhibitory activity against LDHA. nih.gov |

Mechanistic Insights into Biological Activities in Vitro and Preclinical Focus

Enzyme Inhibition Mechanisms

Quinoxaline (B1680401) derivatives have been identified as potent inhibitors of several key enzyme families, including cholinesterases, kinases, and aldose reductase. The inhibitory action is typically achieved through competitive or mixed-type binding to the enzyme's active or allosteric sites, disrupting their catalytic function.

Derivatives of the quinoxaline scaffold have shown notable inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical for the breakdown of the neurotransmitter acetylcholine (B1216132). figshare.comsemanticscholar.org An imbalance in the activity of these enzymes is linked to neurodegenerative conditions like Alzheimer's disease. semanticscholar.org

Research into quinoxaline analogs demonstrates that their inhibitory mechanism is often of a mixed-type nature. For instance, kinetic studies on 2,3-Dimethylquinoxalin-6-amine , a structural analog, revealed that it functions as a mixed-type inhibitor of human acetylcholinesterase (HuAChE). univ.kiev.ua This indicates that the compound can bind to both the free enzyme and the enzyme-substrate complex, interfering with the catalytic process at multiple points. univ.kiev.ua Docking studies suggest that these quinoxaline derivatives preferentially bind to the peripheral anionic site (PAS) of the enzyme, a site distinct from the catalytic anionic site (CAS) where acetylcholine binds. univ.kiev.ua

The inhibitory potency varies with the specific substitutions on the quinoxaline ring. For example, 2,3-Dimethylquinoxalin-6-amine (6c) exhibited potent AChE inhibitory activity with an IC₅₀ value of 0.077 µM, which is more potent than the known inhibitor tacrine. nih.gov In contrast, its activity against butyrylcholinesterase was negligible. figshare.comnih.gov Other derivatives showed moderate potency against BChE, highlighting that selectivity can be tuned through structural modifications. figshare.com

| Compound | Target Enzyme | IC₅₀ (µM) | Inhibition Type | Reference |

|---|---|---|---|---|

| 2,3-Dimethylquinoxalin-6-amine | AChE | 0.077 | Mixed-type | univ.kiev.uanih.gov |

| 6-Aminoquinoxaline | AChE | 0.74 | Not Specified | nih.gov |

| Lawsone-quinoxaline hybrid (6d) | AChE | 0.020 | Dual-binding Site | researchgate.net |

| Lawsone-quinoxaline hybrid (6d) | BChE | 0.220 | Dual-binding Site | researchgate.net |

The quinoxalin-2(1H)-one scaffold is a key feature in the design of various kinase inhibitors, particularly those targeting receptor tyrosine kinases involved in cancer progression. acs.org Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a prominent target, as it plays a crucial role in tumor angiogenesis. researchgate.netnih.gov

The primary mechanism of inhibition involves the quinoxaline derivative acting as a small molecule inhibitor that competes with adenosine (B11128) triphosphate (ATP) for its binding site on the kinase domain of VEGFR-2. researchgate.net By occupying the ATP-binding pocket, the inhibitor prevents the autophosphorylation of the tyrosine receptor, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation and migration. researchgate.netresearch-nexus.net

Structure-activity relationship studies have shown that the 3-methylquinoxalin-2(1H)-one moiety is highly advantageous for both cytotoxic and VEGFR-2 inhibitory effects when compared to similar scaffolds like 3-methylquinoxaline-2-thiol. researchgate.net The design of these inhibitors often involves bioisosteric replacement of moieties found in established kinase inhibitors like sorafenib (B1663141) and sunitinib, with the quinoxalin-2(1H)-one core serving to occupy the adenine (B156593) region in the ATP binding pocket. uchicago.edu Certain derivatives have demonstrated potent VEGFR-2 inhibition with IC₅₀ values in the nanomolar to low micromolar range, sometimes exceeding the potency of reference drugs like sorafenib. uchicago.eduresearchgate.net

| Compound Derivative | VEGFR-2 IC₅₀ | Reference |

|---|---|---|

| Compound 17b | 2.7 nM | uchicago.edu |

| Compound 11g | 0.75 µM | researchgate.net |

| Compound 11e | 0.81 µM | researchgate.net |

| Sorafenib (Reference) | 3.07 nM - 1.29 µM | researchgate.netresearchgate.net |

Beyond VEGFR-2, quinoxalin-2(1H)-one derivatives have also been developed as inhibitors for other tyrosine kinases such as the Epidermal Growth Factor Receptor (EGFR). nih.govnih.gov

Aldose reductase (ALR2) is the rate-limiting enzyme in the polyol pathway, which becomes overactive during the hyperglycemia characteristic of diabetes. This leads to an accumulation of sorbitol, contributing to diabetic complications. Quinoxalin-2(1H)-one derivatives have been designed as potent and selective inhibitors of ALR2.

The mechanism of inhibition involves the compound binding to the active site of the ALR2 enzyme. Molecular docking studies show that the oxygen atom of the carboxyl group on the inhibitor's side chain forms crucial hydrogen bonds with amino acid residues such as His110, Tyr48, and Trp20 within the hydrophilic active region of ALR2. This strong binding affinity effectively blocks the enzyme's ability to reduce glucose to sorbitol. Many of these designed compounds show high selectivity for ALR2 over the related enzyme aldehyde reductase (ALR1), which is important for avoiding off-target effects. Several derivatives based on the quinoxalin-2(1H)-one scaffold have demonstrated potent ALR2 inhibition, with IC₅₀ values in the nanomolar to low micromolar range.

| Compound | ALR2 IC₅₀ | Reference |

|---|---|---|

| 2-(4-(4-bromo-2-fluorobenzyl)-2-oxo-3,4-dihydroquinoxalin-1(2H)-yl)acetic acid (6g) | 0.091 µM | |

| Target Compound (p-hydroxyphenol at C3) | 26.5 nM |

Nucleic Acid Interaction and DNA Binding Properties

The planar aromatic structure of the quinoxaline ring system makes it a prime candidate for interaction with DNA. This interaction is a key mechanism behind the cytotoxic and antiviral activities of many quinoxaline derivatives.

The primary mode of interaction between many quinoxaline derivatives and DNA is non-covalent intercalation, where the planar ring system inserts itself between the base pairs of the DNA double helix. uchicago.edu This is in contrast to some other carcinogenic heterocyclic amines, such as 2-amino-3-methylimidazo[4,5-f]quinoline (IQ), which undergo metabolic activation to form reactive intermediates that covalently bind to DNA, forming DNA adducts. While related heterocyclic amines are known to form such adducts, the predominant mechanism described for quinoxaline-based compounds involves non-covalent binding. Studies on synthetic quinoxaline antibiotics and their analogs show that they bind strongly to DNA, causing conformational changes consistent with bifunctional intercalation. researchgate.net This interaction can induce the formation of DNA superstructures, a phenomenon that has been observed with certain quinoxaline derivatives at high ligand-to-DNA ratios. figshare.comresearch-nexus.net

The physical insertion of quinoxaline molecules into the DNA helix (intercalation) can directly interfere with essential cellular processes that rely on the DNA template. uchicago.edu By distorting the DNA structure, these intercalators can obstruct the action of enzymes that unwind, replicate, and transcribe DNA. uchicago.edu

A significant mechanism for this inhibition is the targeting of DNA topoisomerase II. This enzyme is critical for managing DNA topology during replication and transcription. nih.gov Research has shown that certain novel quinoxaline derivatives act as dual-function agents: they not only bind to DNA but also potently inhibit topoisomerase II. nih.gov By stabilizing the enzyme-DNA complex, these inhibitors prevent the re-ligation of the DNA strands, leading to double-strand breaks and ultimately triggering cell death. This dual mechanism of DNA intercalation and topoisomerase II inhibition is a hallmark of effective anticancer agents like doxorubicin (B1662922) and is a promising strategy in the development of new quinoxaline-based therapies. nih.gov

Cell Signaling Pathway Modulation

The biological activities of 3-Amino-6-methylquinoxalin-2(1H)-one and its derivatives are often rooted in their ability to modulate key cellular signaling pathways. This modulation can lead to a variety of cellular responses, making these compounds subjects of interest in therapeutic research.

Quinoxaline derivatives have been shown to influence gene expression, a fundamental process that controls cellular function. For instance, certain quinoxaline urea (B33335) analogs have been identified as inhibitors of the nuclear factor kappa B (NF-κB) signaling pathway. nih.gov This pathway is crucial in regulating the expression of genes involved in inflammation and cell survival. nih.govnih.gov The mechanism of action involves the inhibition of IκB kinase beta (IKKβ) phosphorylation. nih.gov Phosphorylation of IKKβ is a critical step that initiates the NF-κB signaling cascade, which ultimately leads to the expression of target genes. By preventing this phosphorylation, these quinoxaline compounds can effectively block the downstream gene expression mediated by NF-κB. nih.gov

Studies have shown that a novel quinoxaline urea analog, referred to as analog 84, can reduce the levels of phosphorylated IKKβ (p-IKKβ) in a dose- and time-dependent manner. nih.gov This inhibition of a key signaling kinase directly impacts the cell's ability to transcribe genes that are under the control of the NF-κB pathway. nih.gov The connection between inflammation and cancer is well-established, and the modulation of signaling pathways like NF-κB is a key area of research for developing new anticancer therapies. nih.gov

The influence of quinoxaline derivatives extends to the modulation of cellular metabolism. Transformed cells often exhibit altered metabolic processes to support their rapid growth and proliferation. nih.gov One such alteration is the "Warburg effect," where cancer cells predominantly produce energy through a high rate of glycolysis followed by lactic acid fermentation, even in the presence of abundant oxygen. nih.gov This metabolic shift is associated with the upregulation of lactate (B86563) dehydrogenase A (LDHA), which converts pyruvate (B1213749) to lactate. nih.gov

Certain quinoxalinone derivatives have been investigated for their potential to inhibit key metabolic enzymes like LDHA. nih.gov By inhibiting LDHA, these compounds can interfere with the reprogrammed metabolism of cancer cells, potentially hindering their ability to generate the necessary energy and building blocks for growth. nih.gov The ability of amino acids and their derivatives to act as "metabokines" that regulate cellular metabolism is a growing area of research, suggesting that compounds like 3-Amino-6-methylquinoxalin-2(1H)-one could influence metabolic pathways beyond direct enzyme inhibition. nih.gov

Antimicrobial Mechanisms (Antibacterial, Antifungal, Antiviral)

Quinoxaline derivatives, including 3-Amino-6-methylquinoxalin-2(1H)-one, have demonstrated a broad spectrum of antimicrobial activities.

The antibacterial action of quinoxaline compounds is often attributed to their ability to interfere with essential bacterial enzymes. Quinolones, a related class of compounds, are known to target bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.gov These enzymes are crucial for bacterial DNA replication, and their inhibition leads to the fragmentation of the bacterial chromosome and cell death. nih.gov Resistance to quinolones frequently arises from mutations in the genes encoding these target enzymes. nih.gov

While the specific enzymatic targets of many 3-Amino-6-methylquinoxalin-2(1H)-one derivatives are still under investigation, their structural similarity to quinolones suggests a potential for a similar mechanism of action. Furthermore, some quinoxaline derivatives have been found to inhibit other bacterial processes. For instance, certain derivatives have shown activity against various Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. jocpr.commdpi.comnih.gov The mechanism can also involve the inhibition of efflux pumps, which are proteins that bacteria use to expel antimicrobial agents. nih.gov

| Compound | Bacterial Strain | Activity |

|---|---|---|

| Compound IIIb | E. coli | Highly active. jocpr.com |

| Compound IIId | P. aeruginosa | Highly active. jocpr.com |

| Compound IIIc | S. aureus | Highly active. jocpr.com |

| Compound IIIc | C. albicans | Highly active. jocpr.com |

| Compound IIId | C. albicans | Highly active. jocpr.com |

The antiviral properties of quinoxaline derivatives are a significant area of research. These compounds can combat viral infections through various mechanisms that disrupt the viral life cycle. ebsco.com A primary strategy is the inhibition of viral replication. ebsco.com Viruses rely on the host cell's machinery to replicate their genetic material and produce new viral particles. ebsco.com

One of the key targets for antiviral drugs is the viral protease. For example, the main protease (Mpro or 3CLpro) of coronaviruses is essential for processing viral polyproteins into functional non-structural proteins that are necessary for viral replication. researchgate.net Inhibition of this enzyme effectively halts the viral life cycle. researchgate.net Some quinoxaline derivatives have been investigated as potential inhibitors of viral proteases. rsc.org

Another antiviral mechanism involves targeting viral DNA or RNA synthesis. Some antiviral drugs act as nucleoside or nucleotide analogs, which get incorporated into the growing viral DNA or RNA chain and cause premature termination. ebsco.com Quinoxaline derivatives, due to their planar polyaromatic structure, are also being explored for their potential to interfere with viral proteins involved in nucleic acid binding, such as the NS1 protein of the influenza virus. nih.gov By fitting into cavities on these proteins, they can block their function and inhibit virus replication. nih.gov Additionally, some quinoxaline derivatives have shown activity against the Epstein-Barr virus (EBV) by inhibiting antigen activation. nih.gov

| Virus | Proposed Mechanism of Action | Reference |

|---|---|---|

| Influenza Virus | Potential to target the NS1 protein, blocking virus replication. nih.gov | nih.gov |

| Hepatitis C Virus (HCV) | Inhibition of HCV replication in a subgenomic replication assay. nih.gov | nih.gov |

| Epstein-Barr Virus (EBV) | Inhibition of EBV antigen activation. nih.gov | nih.gov |

| Coronaviruses | Inhibition of the main protease (Mpro), which is essential for viral replication. researchgate.net | researchgate.net |

Structure-Activity Relationship (SAR) Studies for Mechanistic Understanding